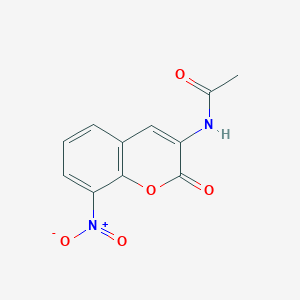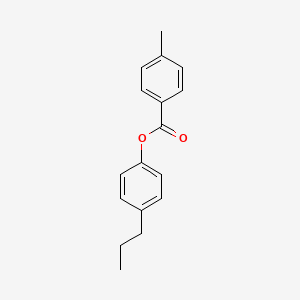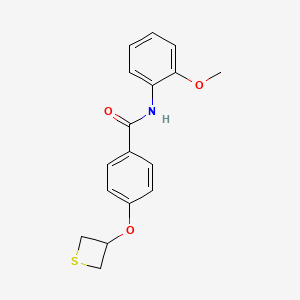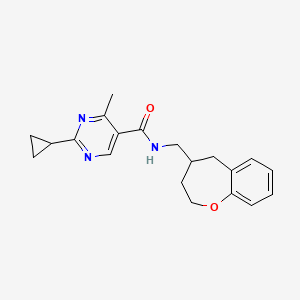
N-(8-nitro-2-oxo-2H-chromen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-nitro-2-oxo-2H-chromen-3-yl)acetamide, commonly known as NOAC, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NOAC belongs to the class of compounds known as chromenones, which have been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of NOAC is not fully understood. However, studies have suggested that NOAC exerts its effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways. NOAC has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. Additionally, NOAC has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
NOAC has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer properties. Studies have shown that NOAC inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the levels of reactive oxygen species. Additionally, NOAC has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NOAC has several advantages for lab experiments, including its synthetic accessibility, stability, and potency. However, there are also limitations to NOAC, including its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for NOAC research. One area of interest is the development of NOAC analogs with improved pharmacokinetic properties and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of NOAC and its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, studies are needed to evaluate the safety and toxicity of NOAC in vivo.
Métodos De Síntesis
The synthesis of NOAC involves the condensation of 8-nitro-2-oxo-2H-chromene-3-carboxylic acid with ethylamine, followed by the reaction with acetic anhydride. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
NOAC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that NOAC exhibits potent anti-inflammatory and antioxidant activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. Additionally, NOAC has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Propiedades
IUPAC Name |
N-(8-nitro-2-oxochromen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-6(14)12-8-5-7-3-2-4-9(13(16)17)10(7)18-11(8)15/h2-5H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOWPQGUZSANTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=CC=C2)[N+](=O)[O-])OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354101 |
Source


|
| Record name | N-(8-Nitro-2-oxo-2H-1-benzopyran-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetamido-8-nitrocoumarin | |
CAS RN |
840-05-1 |
Source


|
| Record name | N-(8-Nitro-2-oxo-2H-1-benzopyran-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5689328.png)

![4-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-3-fluoropyridine](/img/structure/B5689337.png)


![3-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5689344.png)


![(3R*,4R*)-4-(2-methoxyethyl)-1-{[1-(methoxymethyl)cyclopropyl]carbonyl}-3-methyl-4-piperidinol](/img/structure/B5689383.png)
![isopropyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]methyl}benzoate](/img/structure/B5689393.png)
![1-(2-methyl-6-propylpyrimidin-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperidin-4-amine](/img/structure/B5689405.png)
![N-cyclopropyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]benzenesulfonamide](/img/structure/B5689423.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B5689431.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-5,6,7,8-tetrahydro-4-quinazolinyl]-3-pyrrolidinyl}glycinamide dihydrochloride](/img/structure/B5689437.png)